![molecular formula C24H17Cl2N3O6 B2724080 (E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide CAS No. 522657-64-3](/img/structure/B2724080.png)
(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of organic molecule that contains several functional groups. It has a cyano group (-CN), a methoxy group (-OCH3), a dichlorophenyl group (a benzene ring with two chlorine atoms), a nitrophenyl group (a benzene ring with a nitro group), and an amide group (CONH2). These groups could give the compound various chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These groups could potentially engage in various intermolecular interactions, affecting the compound’s overall structure .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the conditions. For example, the cyano group could be hydrolyzed to form a carboxylic acid. The compound could also participate in substitution reactions, among others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar groups like the amide and cyano groups could make the compound soluble in polar solvents. The compound might also exhibit strong absorption in the UV/Vis region due to the conjugated system .Applications De Recherche Scientifique
Photoluminescence and Fluorophoric Applications
A study by Kotaka et al. (2010) on π-extended fluorene derivatives, which share structural similarities with the compound , demonstrated the potential of such compounds in photoluminescence. They found that these compounds exhibit high fluorescence quantum yields, indicating their utility in developing fluorescent solvatochromic dyes and other photoluminescent materials Kotaka, Konishi, & Mizuno, 2010.
Synthetic Pathways and Derivative Formation
Research on nitrile and non-nitrile pyridine products from reactions involving similar cyano and nitrophenyl propenamide structures reveals insights into synthetic pathways that yield various derivative compounds. These findings underscore the versatility and reactivity of such structures in organic synthesis, paving the way for creating a wide range of chemical entities with potential applications in material science and medicinal chemistry O'callaghan et al., 1999.
Medicinal Chemistry and Drug Synthesis
In the context of medicinal chemistry, Harisha et al. (2015) detailed a new synthesis route for Entacapone, a catechol-O-methyltransferase inhibitor, using a precursor that resembles the queried compound. This synthesis route highlights the compound's relevance in developing pharmaceuticals, offering a mild condition approach for generating clinically significant molecules Harisha et al., 2015.
Intramolecular Interactions and Structural Analysis
Further research into β-enaminones, compounds related structurally to the query, sheds light on the importance of intramolecular interactions, such as hydrogen bonding, in determining molecular stability and reactivity. These studies contribute to a deeper understanding of the compound's chemical behavior, which is crucial for its application in designing functional materials and active pharmaceutical ingredients Bertolasi et al., 2006.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2N3O6/c1-34-23-10-14(3-7-22(23)35-13-15-2-5-18(25)19(26)9-15)8-16(12-27)24(31)28-20-6-4-17(29(32)33)11-21(20)30/h2-11,30H,13H2,1H3,(H,28,31)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWVKFQEVCIPLM-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7,9-Trimethyl-1-(3-oxobutan-2-yl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723998.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2723999.png)
![2-cyclohexyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2724000.png)
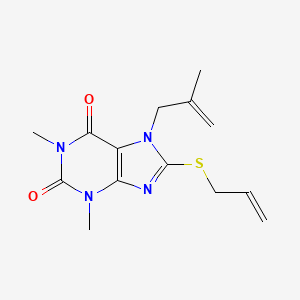
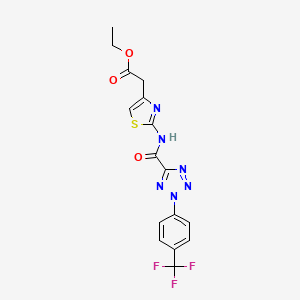
![4-chloro-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2724008.png)
![(Z)-3-(2-methoxyethyl)-5-((2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2724009.png)
![9-(4-ethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2724010.png)
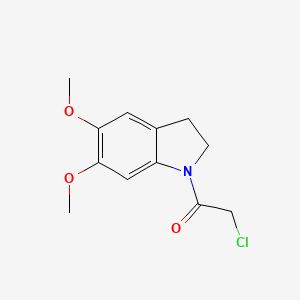

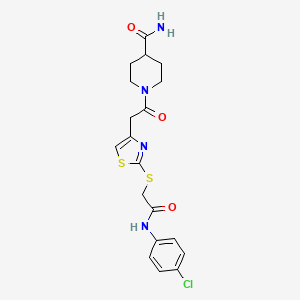
![7-chloro-3-[(4-ethylphenyl)sulfonyl]-N-(2-furylmethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724015.png)
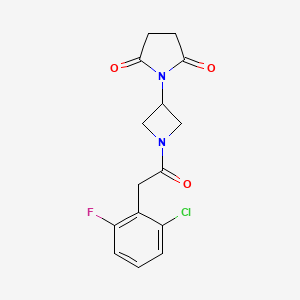
![2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2724020.png)